molecular formula C12H14BrF2NO B13102734 (R)-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol

(R)-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol

Cat. No.: B13102734
M. Wt: 306.15 g/mol
InChI Key: LUQBWTUOMMSFAW-LLVKDONJSA-N
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Description

®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol is a synthetic organic compound that features a brominated naphthalene ring system with an amino group and a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with a naphthalene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The brominated intermediate can undergo nucleophilic substitution with an amine to introduce the amino group.

    Reduction: The resulting compound may then be reduced to form the tetrahydronaphthalene ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the naphthalene ring.

    Reduction: Reduction reactions could target the bromine substituent or the naphthalene ring.

    Substitution: The amino and bromine groups make the compound susceptible to various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce a fully saturated ring system.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with biological macromolecules or its potential as a biochemical probe.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as binding affinity to specific receptors or enzymes.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Amino-7-chloro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
  • ®-2-(1-Amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol

Uniqueness

The uniqueness of ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H14BrF2NO

Molecular Weight

306.15 g/mol

IUPAC Name

2-[(1R)-1-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroethanol

InChI

InChI=1S/C12H14BrF2NO/c13-9-4-3-8-2-1-5-11(16,10(8)6-9)12(14,15)7-17/h3-4,6,17H,1-2,5,7,16H2/t11-/m1/s1

InChI Key

LUQBWTUOMMSFAW-LLVKDONJSA-N

Isomeric SMILES

C1CC2=C(C=C(C=C2)Br)[C@](C1)(C(CO)(F)F)N

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)C(C1)(C(CO)(F)F)N

Origin of Product

United States

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